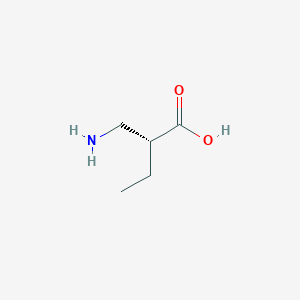

(R)-2-aminomethyl butyric acid

Übersicht

Beschreibung

“®-2-aminomethyl butyric acid” is a derivative of butyric acid . Butyric acid, also known under the systematic name butanoic acid, is a straight-chain alkyl carboxylic acid . It is a short chain saturated fatty acid found in the form of esters in animal fats and plant oils . It is also a product made exclusively by churning the cream which has been separated from warm milk .

Synthesis Analysis

Butyric acid is produced by Clostridium tyrobutyricum, a promising microorganism for industrial bio-butyrate production . The metabolic driving mechanism for butyrate synthesis involves an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis

The molecular formula of butyric acid is C3H7COOH . It is a typical carboxylic acid that reacts with bases and affects many metals .Chemical Reactions Analysis

Butyric acid is capable of altering host gene expression, partly due to their histone deacetylase inhibitor activity . At lower concentrations, it also causes accumulation of TH mRNA and protein, indicative of increased cell capacity to produce catecholamines .Physical And Chemical Properties Analysis

Butyric acid is a colorless liquid with an unpleasant odor, similar to vomit or body odor . It has a density of 0.9528 g/cm3 at 25 °C, a melting point of -5.1 °C, and a boiling point of 163.75 °C .Wissenschaftliche Forschungsanwendungen

1. Cancer Treatment and Hemoglobinopathies

(R)-2-Aminomethyl butyric acid, as a derivative of butyric acid, has implications in the treatment of colorectal cancer and hemoglobinopathies. Butyric acid acts as a biological response modifier, promoting cell differentiation, apoptosis, and cell growth control. Its role in hyperacetylation of histones and induction of immune cell-activating mediators aligns with its diverse stimulatory effects. Butyric acid and its derivatives, through experimental and clinical trials, have shown potential in cancer therapy, particularly colorectal cancer, and in the treatment of hemoglobinopathies (Pouillart, 1998).

2. Erythroid Differentiation in Cultured Cells

(R)-2-Aminomethyl butyric acid, through its parent compound butyric acid, has been identified as a potent inducer of erythroid differentiation in cultured erythroleukemic cells. Its effectiveness at low concentrations and the strict structural requirements for this induction offer insights into its potential applications in cellular differentiation and therapeutic development (Leder & Leder, 1975).

3. Biochemical and Pharmaceutical Production

The fermentative production of butyric acid, including its derivatives like (R)-2-aminomethyl butyric acid, has gained attention for applications in food, pharmaceuticals, animal feed, and cosmetics. Research focuses on improving microbial butyric acid production through strain engineering and novel fermentation processes, aiming for higher yield, purity, and productivity. This approach is considered environmentally friendly and aligns with the increasing demand for natural products (Jiang et al., 2018).

4. Diabetes and Insulin Sensitivity

Butyric acid derivatives have shown potential in the treatment of type 2 diabetes. Studies have indicated that certain derivatives can alleviate endoplasmic reticulum stress in cells and animals, normalize hyperglycemia, restore systemic insulin sensitivity, and enhance insulin action in liver, muscle, and adipose tissues. This indicates a potential therapeutic application of (R)-2-aminomethyl butyric acid in diabetes management (Özcan et al., 2006).

5. Gastrointestinal Health and Constipation

Butyric acid, a short-chain fatty acid, is a significant energy source for colonocytes and plays a role in gastrointestinal health. It has been used in the treatment of gastrointestinal disorders like functional constipation, with mechanisms including reduction in defecation pain and inflammation in the gut. This suggests possible applications of (R)-2-aminomethyl butyric acid in similar contexts (Pituch, Walkowiak, & Banaszkiewicz, 2013).

Safety And Hazards

Zukünftige Richtungen

There is ongoing research into the benefits of butyric acid and its potential applications. For example, researchers are looking at the potential that butyric acid has for improving gut health . There are also studies on the influence of butyric acid+inulin supplements on gut microbiota changes caused by H. pylori eradication therapy .

Eigenschaften

IUPAC Name |

(2R)-2-(aminomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-aminomethyl butyric acid | |

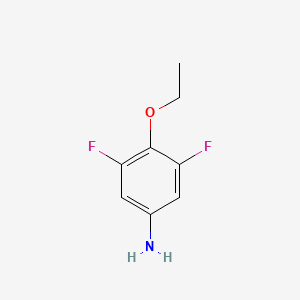

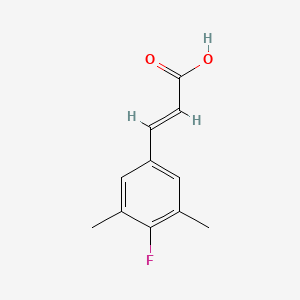

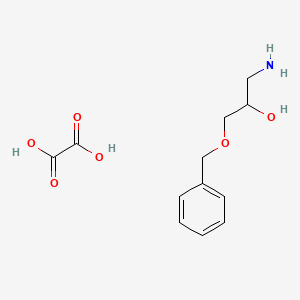

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

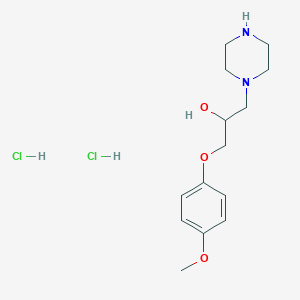

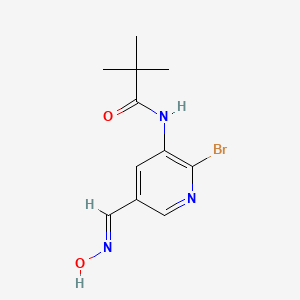

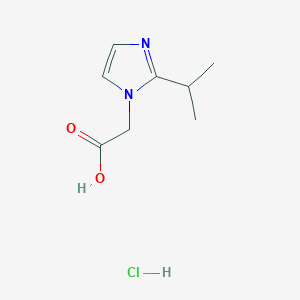

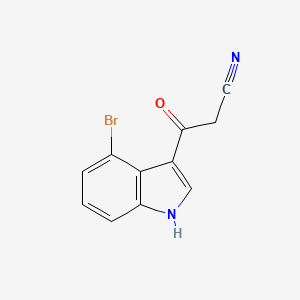

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)

![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)